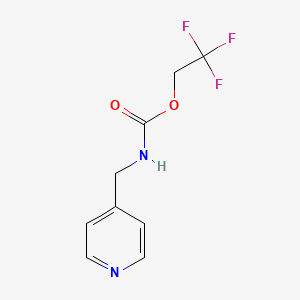

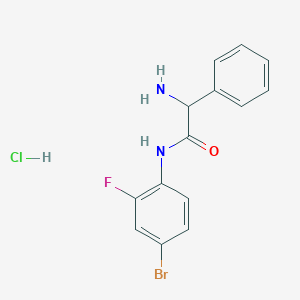

![molecular formula C16H14F3NO2 B1520792 2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid CAS No. 1251922-78-7](/img/structure/B1520792.png)

2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid

描述

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and taste.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo.科学研究应用

Photochemical Study of Diclofenac and Its Transformation Products

A photochemical study highlighted the photolytic transformation of diclofenac, a compound structurally related to 2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid, emphasizing the pathways and by-products formed under UV irradiation. This research contributes to understanding the environmental fate and photodegradation processes of related aromatic acetic acids in aqueous solutions Eriksson, Svanfelt, & Kronberg, 2010.

Secondary Benzylation Using Benzyl Alcohols Catalyzed by Metal Triflates

Investigation into the benzylation reactions catalyzed by metal triflates, including the use of secondary benzyl alcohols and various nucleophiles, has applications in the synthesis of aromatic compounds. This work showcases the versatility of metal triflate catalysis in promoting benzylation, including the formation of benzylated derivatives of aromatic and aliphatic compounds Noji et al., 2003.

Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds

Research on the iron-catalyzed benzylation of 1,3-dicarbonyl compounds demonstrates the efficient synthesis of 2-benzylated products under mild conditions. This method is significant for the pharmaceutical industry, as it enables the preparation of key intermediates and compounds with potential medicinal applications Kischel et al., 2007.

Photocatalyzed Benzylation via Decarboxylation of Arylacetic Acids

A novel photocatalyzed benzylation method through the decarboxylation of arylacetic acids offers an efficient approach to modifying electron-poor olefins. This study provides insights into the use of photocatalysis for the benzylation of electrophilic olefins, broadening the scope of synthetic methodologies for the preparation of benzylated compounds Capaldo et al., 2016.

Electrochemical Cobalt-Catalyzed Carboxylation of Benzyl Halides with CO2

The cobalt-catalyzed electrochemical carboxylation of benzyl halides using CO2 as a reagent represents an eco-friendly and sustainable approach to synthesizing phenylacetic acids. This research underscores the importance of transition metal-catalyzed carboxylations in organic synthesis, leveraging carbon dioxide as a carbon source for the production of valuable carboxylic acids Malapit & Minteer, 2021.

安全和危害

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and first aid measures.

未来方向

This could involve potential applications of the compound, areas for further research, and predictions about how the compound’s use and importance might change in the future.

Please note that the availability of this information can vary depending on how well-studied the compound is. For a less common compound, some of this information might not be available. If you have a specific question about a different compound, feel free to ask!

属性

IUPAC Name |

2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2/c17-16(18,19)13-8-6-12(7-9-13)14(15(21)22)20-10-11-4-2-1-3-5-11/h1-9,14,20H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUIVXFCBXWSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide](/img/structure/B1520709.png)

![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)

![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)

![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)

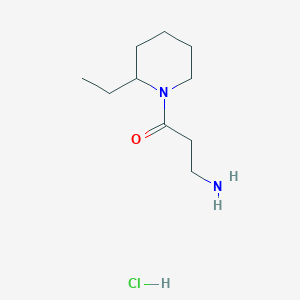

![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)

![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)